molecular formula C16H14O3 B8512616 (3'-Formyl-biphenyl-3-yl)-acetic acid methyl ester

(3'-Formyl-biphenyl-3-yl)-acetic acid methyl ester

Cat. No. B8512616
M. Wt: 254.28 g/mol
InChI Key: GLKQUOVNSCAOEW-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

A mixture of (3-bromo-phenyl)-acetic acid methyl ester (5 g), 3-formyl phenyl boronic acid (5 g) and potassium carbonate (9 g) in toluene/methanol [10:1] (33 mL) was degassed with nitrogen for 1 hour. Tetrakis(triphenylphosphine)palladium(0) (1.3 g) was washed with ethanol, under nitrogen, until golden in colour and added to the mixture. The resultant mixture was heated to reflux for 24 hours. On cooling, the reaction was diluted with iso-hexane/diethyl ether [4:1] (100 mL) and filtered through a Celite pad. The filtrate was evaporated and the residue purified on silica, eluting iso-hexane/ethyl acetate [4:1] to give the subtitle product, as an oil (3.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7](Br)[CH:6]=1.[CH:13]([C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:6]=[C:7]([C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([CH:13]=[O:14])[CH:20]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)Br)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
toluene methanol
Quantity
33 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen for 1 hour
Duration
1 h
WASH
Type
WASH
Details
Tetrakis(triphenylphosphine)palladium(0) (1.3 g) was washed with ethanol, under nitrogen
ADDITION
Type
ADDITION
Details
until golden in colour and added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
ADDITION
Type
ADDITION
Details
the reaction was diluted with iso-hexane/diethyl ether [4:1] (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified on silica
WASH
Type
WASH
Details
eluting iso-hexane/ethyl acetate [4:1]

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1C=C(C=CC1)C1=CC(=CC=C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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